5-Amino-2-tert-butylphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTDVWHCSGVIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development
Established Synthetic Routes for 5-Amino-2,4-di-tert-butylphenol (B1521839)
Several routes for the synthesis of 5-amino-2,4-di-tert-butylphenol have been established, with the most common involving the nitration of a 2,4-di-tert-butylphenol (B135424) derivative followed by the reduction of the resulting nitro compound.
A prevalent method for introducing the amino group onto the 2,4-di-tert-butylphenol scaffold is through a nitration-reduction sequence. This typically begins with the nitration of a protected 2,4-di-tert-butylphenol derivative. The nitration is often carried out using a mixture of nitric acid and sulfuric acid. evitachem.comgoogle.com However, these reactions are highly exothermic and can be difficult to control on a larger scale. google.com To mitigate this, alternative nitrating systems have been developed, such as using a mixture of a nitrate (B79036) source and an acid in the presence of a solvent to better manage the reaction temperature. google.com
Following nitration, the resulting nitro-substituted intermediate, 2,4-di-tert-butyl-5-nitrophenol (B1387553), is then reduced to the corresponding amine. chemicalbook.com This reduction is a critical step in the synthesis.
To prevent unwanted side reactions during the nitration step, the hydroxyl group of the starting phenol (B47542) is often protected. evitachem.com A common strategy involves reacting the 2,4-di-tert-butylphenol with a chloroformate, such as methyl chloroformate, to form a carbonate protecting group. evitachem.comgoogle.comgoogle.com This protected intermediate is then subjected to nitration.
| Protection/Deprotection Strategy Overview |
| Starting Material |
| Protection Step |
| Intermediate |
| Nitration |
| Deprotection/Reduction Sequence |
Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in the synthesis of 5-amino-2,4-di-tert-butylphenol. evitachem.comchemicalbook.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. evitachem.comchemicalbook.comtdcommons.org The reaction can be carried out using hydrogen gas or through transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265). evitachem.comchemicalbook.com
One documented procedure involves the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and 5% Pd/C in refluxing ethanol, which results in a quantitative yield of the desired amine. chemicalbook.com Another method utilizes 5% Pd/C in ethyl acetate (B1210297) under hydrogen gas pressure. tdcommons.org The efficiency of the reduction can also be influenced by the choice of solvent, with methanol (B129727) also being used in some processes. tdcommons.org Other reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, have also been reported. google.com
| Catalytic Hydrogenation Methods |
| Starting Material |
| Catalyst |
| Reducing Agent/Conditions |
| Advantages |
Optimization of Synthetic Processes
Efforts to improve the synthesis of 5-amino-2,4-di-tert-butylphenol have focused on controlling reaction parameters and enhancing the purity and yield of the final product.
Careful control of the reaction temperature is critical, particularly during the exothermic nitration step, to ensure safety and reproducibility. The use of a controlled mixture of acid and a nitrate source can help prevent dangerous temperature spikes. For the catalytic hydrogenation step, specific temperatures and pressures are maintained to ensure complete conversion. For instance, a process using 5% Pd/C in ethyl acetate specifies a temperature of 30±5°C and a hydrogen gas pressure of 4-5 kg/cm ². tdcommons.org
The stoichiometric ratios of reactants also play a significant role in optimizing the reaction. In some multi-step syntheses, adjusting the molar ratios of the starting materials can lead to higher yields. researchgate.net For example, in the reduction of 2,4-di-tert-butyl-5-nitrophenol using iron powder, specific amounts of the nitro compound, iron, and an ammonium chloride solution are used to drive the reaction to completion. google.com
Improving the purity and yield of 5-amino-2,4-di-tert-butylphenol is a key objective in process development. One strategy to enhance purity is to isolate the product as an acid addition salt, such as the hydrochloride salt, which improves its stability and facilitates large-scale manufacturing by preventing degradation. google.com
Development of Robust Protocols for Large-Scale Production
The industrial-scale synthesis of 5-Amino-2-tert-butylphenol has been the subject of considerable research, aiming to improve yield, purity, and cost-effectiveness. A common and practical approach for large-scale production involves the reduction of a nitrated precursor. tdcommons.org
One prominent method starts with the nitration of 2,4-di-tert-butylphenol. To circumvent issues with temperature control and the formation of impurities on a large scale, a novel nitrating mixture of a nitrate source and an acid has been developed. google.com This is followed by the reduction of the resulting 2,4-di-tert-butyl-5-nitrophenol. A widely used reduction method employs palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. tdcommons.org
An improved process discloses reacting 2,4-di-tert-butyl-5-nitrophenol with 5% Pd/C in ethyl acetate under hydrogen gas pressure. tdcommons.org This method is advantageous as it avoids the use of more hazardous reagents and simplifies the work-up procedure. tdcommons.org The final product can then be purified by crystallization from a suitable solvent like cyclohexane. tdcommons.org
Another approach involves the protection of the hydroxyl group of 2,4-di-tert-butylphenol with a reagent like methyl chloroformate before nitration. google.commdpi.com This is followed by nitration and subsequent deprotection and reduction steps. While this multi-step process may seem more complex, it can offer better control over regioselectivity during the nitration step. mdpi.com
The table below outlines a typical large-scale synthesis protocol.
| Step | Reagents and Conditions | Purpose |
| Nitration | 2,4-di-tert-butylphenol, Nitrating agent (e.g., nitric acid/sulfuric acid or a milder nitrate source/acid mixture) | Introduction of a nitro group onto the phenol ring. |
| Reduction | 2,4-di-tert-butyl-5-nitrophenol, 5% Palladium on Carbon (Pd/C), Hydrogen gas (4-5 kg/cm2 pressure), Ethyl acetate (solvent), 30±5°C | Conversion of the nitro group to an amino group. tdcommons.org |
| Work-up | Filtration through hyflow bed, Washing with ethyl acetate, Aqueous sodium chloride wash, Drying over sodium sulfate | Removal of catalyst and impurities. tdcommons.org |
| Isolation | Distillation of solvent under vacuum, Co-distillation with cyclohexane, Crystallization from cyclohexane | Purification of the final product. tdcommons.org |
Addressing Challenges in Intermediate Isolation and Stability
A significant hurdle in the synthesis of this compound is the isolation and stability of the intermediates and the final product itself.
The free base form of 5-Amino-2,4-di-tert-butylphenol is known to be highly unstable and can readily degrade, leading to the formation of impurities. google.comgoogle.com This degradation can negatively impact the purity and yield of subsequent reactions where it is used as a key intermediate. google.com
To address this stability issue, a crucial process innovation has been the isolation of the final product as an acid addition salt. google.comgoogle.com The formation of a salt, such as the hydrochloride salt, significantly enhances the stability of the compound, preventing degradation and allowing for easier handling and storage. google.comgoogle.com This approach ensures a higher purity of the intermediate for its use in further synthetic steps. google.com
Another challenge lies in the purification of intermediates. Traditional methods like silica (B1680970) gel column chromatography are often employed on a laboratory scale but are expensive and not practical for large-scale industrial production. google.com The development of protocols that rely on crystallization for purification is therefore highly desirable. For instance, the purification of 2,4-di-tert-butyl-5-nitrophenol can be achieved through crystallization, and the final this compound product can be purified by crystallization from solvents like n-hexane or cyclohexane. tdcommons.org
The choice of solvent and reaction conditions also plays a critical role in managing intermediate stability. For example, conducting the reduction of the nitro-intermediate in a solvent like ethyl acetate at a controlled temperature helps to minimize side reactions and degradation. tdcommons.org
The table below summarizes the challenges and the developed solutions.
| Challenge | Consequence | Solution |
| Instability of 5-Amino-2,4-di-tert-butylphenol free base | Degradation, formation of impurities, lower yield and purity in subsequent reactions. google.comgoogle.com | Isolation as a stable acid addition salt (e.g., hydrochloride salt). google.comgoogle.com |
| Difficulty in intermediate purification | Use of expensive and non-scalable techniques like column chromatography. google.com | Development of purification methods based on crystallization from suitable solvents. tdcommons.org |
| Control of reaction conditions | Potential for side reactions and impurity formation at large scale. | Use of specific solvent systems (e.g., ethyl acetate for reduction) and controlled temperature and pressure. tdcommons.org |
Reaction Mechanisms and Chemical Transformations
Fundamental Reactivity of Tert-Butyl Aminophenols
The fundamental reactivity of tert-butyl aminophenols is characterized by the dual influence of the electron-donating amino and hydroxyl groups, modulated by the steric and electronic effects of the tert-butyl substituent(s).
The bifunctional nature of aminophenols, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations. The amino group (-NH2) in aminophenols is generally more nucleophilic than the phenolic hydroxyl group (-OH). In the reaction of p-aminophenol with acetic anhydride, for instance, the amino group is more reactive, leading to the formation of an amide bond. study.com This heightened reactivity stems from the greater ability of the nitrogen atom to donate its lone pair of electrons.
However, the nucleophilicity of amines is highly sensitive to steric effects. masterorganicchemistry.com The presence of a bulky tert-butyl group adjacent to the amino functionality, as in the case of 5-Amino-2-tert-butylphenol, can sterically hinder the approach of electrophiles. This steric hindrance can reduce the nucleophilicity of the amino group compared to less hindered primary amines. masterorganicchemistry.com Despite this, the amino and phenolic groups enable interactions with biological targets through hydrogen bonding and nucleophilic reactions. smolecule.com
In electrophilic aromatic substitution (EAS) reactions, the substituents already on the aromatic ring dictate the position of the incoming electrophile and the rate of reaction. wikipedia.org The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups, meaning they increase the rate of reaction by donating electron density into the ring. libretexts.orgbyjus.com They are also ortho-, para-directors, channeling incoming electrophiles to the positions ortho and para to themselves due to the stabilization of the cationic intermediate through resonance. byjus.combyjus.com
In this compound, the directing effects of the amino and hydroxyl groups are synergistic. However, the substitution pattern is also influenced by the bulky tert-butyl group, which can sterically block access to the adjacent ortho position. Therefore, electrophilic attack is most likely to occur at the positions that are electronically activated and sterically accessible. For example, the synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide from N-(3-hydroxyphenyl)acetamide and tert-butanol is achieved through a Friedel-Crafts-type alkylation, an electrophilic substitution reaction catalyzed by sulfuric acid. google.com
Phenols are susceptible to oxidation, often yielding colored products like quinones. libretexts.org The oxidation of aminophenols can proceed through various pathways, frequently involving quinoneimine intermediates. For example, the enzymatic oxidation of p-aminophenol demonstrates the formation of a p-aminophenoxy free radical, which can lead to polymeric products or indophenol, presumably via a quinoneimine intermediate. researchgate.net
The presence of tert-butyl groups can influence the stability and reactivity of the resulting quinone derivatives. The oxidation of 3,5-di-tert-butylcatechol with molecular oxygen, for example, yields the corresponding stable o-quinone. rsc.orgresearchgate.net In reactions involving metal complexes, 2-aminophenolate ligands can undergo two-electron oxidation to form iminobenzosemiquinonate species. rsc.org This demonstrates that the oxidation can be centered on the aminophenol ligand itself, leading to structures analogous to quinones.
A primary synthetic route to this compound involves the reduction of a corresponding nitroarene precursor. This transformation is a crucial step in the synthesis of high-value organic molecules. The typical starting material is 2,4-di-tert-butyl-5-nitrophenol (B1387553), which is synthesized via the nitration of 2,4-di-tert-butylphenol (B135424). The subsequent reduction of the nitro group (-NO2) to an amino group (-NH2) is commonly achieved through catalytic hydrogenation. Aromatic amines are important building blocks, making their synthesis from nitroaromatics a significant process in organic chemistry. jsynthchem.com
Several methods have been documented for this reduction, employing different catalysts and hydrogen sources. These methods are designed to be efficient and scalable for industrial applications. google.com
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,4-di-tert-butyl-5-nitro-phenol | Ammonium (B1175870) formate (B1220265), Pd-5% wt. on activated carbon, in refluxing ethanol for 2 hours. | 5-amino-2,4-di-tert-butyl-phenol | chemicalbook.comchemicalbook.com |
| 2,4-di-tert-butyl-5-nitrophenol | 5% Pd/C in ethyl acetate (B1210297), under H2 gas pressure (4-5 kg/cm2) at 30±5°C for 20 hours. | 5-amino-2,4-di-tert-butylphenol (B1521839) | tdcommons.org |
| 2,4-di-tert-butyl-5-nitrophenol | Methanol (B129727), 10% Pd/C in a hydrogenator. | 5-amino-2,4-di-tert-butylphenol | tdcommons.org |
Mechanistic Investigations
Elucidating the precise mechanisms of these reactions often requires detailed kinetic studies to understand reaction rates, transition states, and the influence of various parameters.
While specific kinetic data for this compound is not extensively published, studies on structurally related aminophenols and tert-butyl phenols provide significant insight into the mechanistic pathways. Kinetic investigations are crucial for optimizing reaction conditions and understanding the underlying chemical processes.
For instance, the enzymatic oxidation of 4-tert-butylphenol (B1678320) by tyrosinase has been studied, revealing a pseudo-steady state with a characteristic induction period. nih.gov In another study, the chemoselective acetylation of 2-aminophenol was found to have an activation energy of 4.5 kcal/mol and proceeds via a predicted ternary complex mechanism. acs.org Computational studies on aminophenol oxidation have calculated activation energies for rate-determining steps, providing a theoretical basis for experimental observations. physchemres.org These studies collectively illustrate how kinetics can be applied to understand the reactivity of this class of compounds.
| Compound/Reaction | Kinetic Parameter/Finding | Value | Significance | Reference |
|---|---|---|---|---|
| Acetylation of 2-Aminophenol | Activation Energy (Ea) | 4.5 kcal/mol | Indicates a relatively low energy barrier for the enzymatic acetylation reaction. | acs.org |
| Paracetamol production from p-Aminophenol | Reaction Rate Constant (k) | 1.95 L mol-1 min-1 | Quantifies the reaction speed under optimal conditions (108 °C, 1:1.5 mole ratio). | researchgate.net |
| Aminophenol Oxidation (Computational Study) | Activation Energy (Ea) of RDS | 54.4 kcal mol-1 | Calculated energy barrier for the rate-determining step in an oxidase mimic system. | physchemres.org |
| Oxidative processes by tert-butyl hydroperoxide | Apparent Activation Energy (Ea) of oxyHb oxidation | 108 +/- 16 kJ/mol | Measures the energy barrier for oxidant-induced damage to hemoglobin in red blood cells. | nih.gov |
Application of Isotopic Labeling for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the journey of atoms or molecules through a sequence of chemical reactions, providing invaluable insights into reaction mechanisms and metabolic pathways. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with their isotopes, which can be either stable or radioactive. wikipedia.orgtaylorandfrancis.com By tracking the position of these isotopic labels in the products and intermediates, chemists can elucidate the precise sequence of bond-breaking and bond-forming events. Common isotopes used in these studies include deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). nih.gov
The presence and location of these isotopes can be detected using various analytical techniques. Mass spectrometry can distinguish molecules based on the mass difference imparted by the isotope, while Nuclear Magnetic Resonance (NMR) spectroscopy can detect atoms with different gyromagnetic ratios. wikipedia.org Infrared spectroscopy is also used to detect differences in the vibrational modes of bonds containing heavier isotopes. wikipedia.org
While specific isotopic labeling studies on this compound are not detailed in the available literature, the application of this technique to structurally related compounds like phenols and aminophenols demonstrates its utility for pathway tracing. For instance, studying the behavior of phenol (B47542) in deuterated water (D₂O) reveals a ready hydrogen-deuterium exchange at the hydroxyl group, forming C₆H₅OD. wikipedia.org This indicates that the hydroxyl proton is labile and actively participates in exchange reactions, a principle that would apply to the hydroxyl group in this compound.
Furthermore, synthetic routes have been developed for creating isotopically labeled amino acids starting from aminophenol precursors. acs.org This establishes the feasibility of introducing labels like ¹³C into the aromatic ring or ¹⁵N into the amino group of a molecule like this compound. Once labeled, the compound could be subjected to various transformations, and the fate of the labeled atoms could be tracked to understand, for example, which specific carbon atom is involved in a cyclization reaction or whether the original amino group is retained in the final product during a complex synthesis. The development of methods for the late-stage isotopic exchange of primary amines further broadens the potential for these studies, allowing for the direct conversion of a ¹⁴N-amine to its ¹⁵N-labeled counterpart in a complex molecule. nih.gov
Catalytic Mechanisms in Alkylation of Related Phenols
The alkylation of aminophenols, which are structurally related to this compound, presents a significant challenge in regioselectivity. These molecules possess two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating complex separation procedures. umich.edu To address this, various catalytic and synthetic strategies have been developed to selectively target one functional group over the other.
One common strategy involves the use of protecting groups. The amino group of an aminophenol can be selectively protected, for example, by reacting it with benzaldehyde to form an imine. umich.eduresearchgate.net This temporarily blocks the nucleophilicity of the nitrogen atom, allowing for the subsequent alkylation to occur exclusively at the hydroxyl group. The protecting group can then be removed by hydrolysis to yield the desired O-alkylated aminophenol. umich.eduresearchgate.net
More advanced methods utilize transition metal catalysis to achieve high levels of chemoselectivity without the need for protecting group manipulations. The choice of metal and ligand is crucial in directing the alkylation to either the oxygen or the nitrogen atom. nih.gov
Copper-Catalyzed O-Arylation: Copper-based catalyst systems have been found to be effective for the selective O-arylation of aminophenols. For example, a catalyst derived from copper(I) iodide (CuI) in combination with a ligand such as picolinic acid can selectively catalyze the coupling of an aryl iodide with the hydroxyl group of 3-aminophenol. nih.gov
Palladium-Catalyzed N-Arylation: In contrast, palladium-based catalysts are highly effective for selective N-arylation. A catalyst system using a biarylmonophosphine ligand, such as BrettPhos, with a palladium precatalyst cleanly directs the arylation to the nitrogen atom of 3- and 4-aminophenols. nih.gov
The mechanism for the tert-butylation of phenols, a key transformation for installing the tert-butyl group, has been investigated using computational methods, particularly in the context of zeolite catalysts. researchgate.net Two primary mechanisms have been proposed:
Stepwise Mechanism: This pathway involves the initial dehydration of the alkylating agent (e.g., tert-butyl alcohol) on a Brønsted acid site of the catalyst to form a tert-butyl carbenium ion intermediate. This highly reactive electrophile then attacks the electron-rich aromatic ring of the phenol to form the alkylated product. researchgate.net
Concerted Mechanism: Computational studies suggest that a concerted pathway is often energetically favored. In this mechanism, the phenol and tert-butyl alcohol are co-adsorbed onto the catalyst surface. The alkylation then proceeds through a single transition state without the formation of a discrete carbenium ion, directly yielding the tert-butylated phenol. researchgate.net
The following table summarizes catalyst systems used for the selective arylation of aminophenols, highlighting the control exerted by the choice of metal and ligand.
| Target Selectivity | Aminophenol | Catalyst | Ligand | Base | Reference |
|---|---|---|---|---|---|
| O-Arylation | 3-Aminophenol | CuI (5 mol%) | Picolinic acid (10 mol%) | K₃PO₄ | nih.gov |
| N-Arylation | 3-Aminophenol | BrettPhos precatalyst (0.2 mol%) | BrettPhos | NaOt-Bu | nih.gov |
| N-Arylation | 4-Aminophenol (B1666318) | BrettPhos precatalyst (0.2 mol%) | BrettPhos | NaOt-Bu | nih.gov |
| N-Arylation | 2-Aminophenol | CuI | None specified | Not specified | nih.gov |
Derivatives and Structural Modification Studies
Synthesis and Characterization of Novel Derivatives
The synthesis of new molecules derived from 5-Amino-2-tert-butylphenol allows for a deeper exploration of its chemical space and potential applications. Researchers have successfully created a range of derivatives, each with unique characteristics stemming from the specific functional groups introduced.
While specific studies on the deuterated analogues of this compound are not extensively detailed in the provided search results, the use of deuterium (B1214612) labeling is a well-established technique in spectroscopic and mechanistic research. In the characterization of a Schiff base derivative, D₂O exchange was utilized in NMR spectroscopy to identify labile protons, a common application for deuterated solvents in structural elucidation. This method helps in assigning proton signals and understanding dynamic processes within a molecule.
The amino group of this compound is a prime site for modification. N-acylation, the introduction of an acyl group (-C(O)R), is a common transformation. For instance, the reaction of 5-amino-2,4-di-tert-butylphenol (B1521839) with methyl chloroformate results in the formation of a methyl carbonate derivative, indicating the reactivity of the amino group towards acylation. Such modifications can significantly alter the electronic and steric properties of the parent molecule, influencing its biological activity and chemical reactivity.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netmdpi.com The amino group in this compound makes it a suitable precursor for the synthesis of Schiff base derivatives. These derivatives are of significant interest due to their versatile applications, including their ability to act as ligands that can coordinate with metal ions.
The synthesis of Schiff bases from aminophenol derivatives often involves a straightforward condensation reaction. For example, a novel Schiff base was synthesized by reacting 5-amine-1,10-phenanthroline with 3,5-di-tert-butyl-2-hydroxybenzaldehyde. mdpi.com Similarly, various Schiff bases have been prepared by condensing different substituted o-aminophenols with aldehydes. researchgate.net These Schiff base ligands, featuring imine (-C=N-) groups, are excellent chelating agents for a wide range of metal ions. nih.govscispace.com The resulting metal complexes have been extensively studied for their diverse properties and potential applications in catalysis and materials science. nih.govanveshanaindia.com The coordination of the Schiff base ligand to a metal center can stabilize the metal in various oxidation states and influence its reactivity. scispace.com
| Precursor 1 (Amine) | Precursor 2 (Carbonyl) | Resulting Schiff Base Type | Potential Application |
|---|---|---|---|
| This compound | Various Aldehydes/Ketones | Substituted N-(hydroxyphenyl)imine | Ligands for Metal Complexes |
| 5-amine-1,10-phenanthroline | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (E)-2-(((1,10-phenanthrolin-5-yl)imino)methyl)-4,6-di-tert-butylphenol | Modulation of physicochemical properties |
| Substituted o-aminophenols | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Redox-active Schiff bases | Heteroligand Zn(II) complexes |
Influence of Tert-Butyl Substituents on Molecular Architecture and Reactivity
The tert-butyl group, a bulky substituent, plays a crucial role in defining the chemical and physical properties of this compound and its derivatives. nih.gov Its influence is twofold, stemming from both steric and electronic effects.
The considerable size of the tert-butyl group imposes significant steric hindrance around the aromatic ring. nih.govresearchgate.net This steric bulk can impede the approach of reactants to adjacent functional groups, thereby influencing the regioselectivity and rate of chemical reactions. nih.gov For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can restrict access to the ortho positions, potentially favoring substitution at less hindered sites. nih.govsmolecule.com This steric protection can also enhance the stability of the molecule by shielding the phenolic hydroxyl group and the aromatic ring from rapid oxidation. nih.govmdpi.com
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Steric Hindrance | The bulky nature of the tert-butyl group physically obstructs the approach of reagents to nearby reaction sites. | Can decrease reaction rates at adjacent positions and influence regioselectivity, favoring reactions at less hindered sites. Enhances molecular stability. |
| Inductive Effect | The tert-butyl group donates electron density to the aromatic ring through the sigma bonds. | Increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.
Proton (¹H) NMR: This technique provides detailed information about the chemical environment, quantity, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of 5-Amino-2-tert-butylphenol is characterized by distinct signals corresponding to the aromatic, tert-butyl, amine, and hydroxyl protons. The electron-donating effects of the hydroxyl and amino groups, combined with the steric bulk of the tert-butyl groups, create a unique electronic environment for each proton, leading to a well-resolved spectrum. The two aromatic protons are expected to appear as distinct singlets due to the absence of adjacent protons for spin-spin coupling. Similarly, the protons of the two tert-butyl groups appear as sharp singlets but at different chemical shifts due to their different positions relative to the other functional groups.
A predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows signals for the hydroxyl proton (δ 8.64, singlet), two aromatic protons (δ 6.84 and δ 6.08, singlets), the amine protons (δ 4.39, singlet), and the eighteen protons of the two tert-butyl groups (δ 1.27, multiplet). ichemical.com
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl (-OH) | ~8.64 | Singlet | 1H |
| Aromatic H | ~6.84 | Singlet | 1H |
| Aromatic H | ~6.08 | Singlet | 1H |
| Amine (-NH₂) | ~4.39 | Singlet | 2H |
Data is predictive and may vary based on solvent and experimental conditions. ichemical.com
Carbon-13 (¹³C) NMR: While ¹H NMR maps the proton framework, ¹³C NMR is employed to elucidate the carbon backbone of the molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom typically appears as a single line. For this compound, a total of 10 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight aromatic carbons (six in the ring and the two quaternary carbons of the tert-butyl groups) and the two types of methyl carbons within the tert-butyl groups.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei.
HH-COSY (Correlation Spectroscopy): This is one of the most common 2D NMR experiments used to identify scalar couplings between protons, typically over two to three bonds. nanalysis.com In a COSY spectrum, cross-peaks appear between the signals of protons that are J-coupled. For this compound, the aromatic protons are structurally isolated from each other, meaning they would not show cross-peaks in a COSY spectrum, confirming their substitution pattern.
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations beyond directly coupled protons to include all protons within a single spin system. magritek.com While COSY identifies direct neighbors, TOCSY can establish correlations between distant protons in an unbroken chain of couplings. magritek.com For this compound, a TOCSY experiment would largely confirm the findings of the COSY experiment, showing the isolated nature of the aromatic protons and the protons within each tert-butyl group as separate, self-contained spin systems.
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for probing reaction mechanisms and as an internal standard in quantitative analysis. The success of deuteration can be verified using NMR spectroscopy. For instance, if this compound were subjected to exchange with deuterium oxide (D₂O), the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups would be replaced by deuterium. This exchange can be confirmed in the ¹H NMR spectrum by the disappearance of the signals corresponding to these protons. rsc.org
Alternatively, ²H NMR spectroscopy could be used to directly observe the deuterium nuclei. A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence and quantification of the isotopic labeling.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₄H₂₃NO), the nominal molecular weight is 221.34 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value of 221. The odd-numbered molecular weight is consistent with the "Nitrogen Rule," which states that a compound containing a single nitrogen atom will have an odd nominal molecular weight. libretexts.org
The fragmentation of ionized tert-butyl-substituted aromatic compounds is well-documented. The primary and most significant fragmentation pathway involves the loss of a methyl radical (•CH₃, mass of 15 Da) from the tert-butyl group to form a highly stable tertiary benzylic-type carbocation. researchgate.net Therefore, the base peak in the mass spectrum of this compound is predicted to be at m/z 206.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Identity | Description |
|---|---|---|
| 221 | [M]⁺ | Molecular Ion |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3500 | Primary Aromatic Amine |
| N-H Symmetric Stretch | 3350 - 3420 | Primary Aromatic Amine |
| O-H Stretch | 3200 - 3600 | Phenol (B47542) (Broad) |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |
| Alkyl C-H Stretch | 2870 - 2965 | tert-butyl Groups |
| N-H Scissoring (Bending) | 1590 - 1650 | Primary Aromatic Amine |
Data derived from typical functional group absorption regions.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. Therefore, a Raman spectrum of this compound would provide strong signals for the C=C stretching vibrations within the aromatic ring and the C-C bonds of the tert-butyl groups, complementing the information from the FT-IR spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule that occur upon the absorption of UV or visible light. The UV-Vis spectrum is dominated by transitions of electrons in π systems and non-bonding orbitals (n).
The parent chromophore in this molecule is the phenol ring, which undergoes characteristic π → π* transitions. The presence of the amino group (-NH₂) at the 5-position acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). This electron-donating group is expected to cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to a simple substituted phenol. Based on theoretical calculations and data from similar compounds, the UV-Vis spectrum of this compound is expected to show strong absorption maxima (λₘₐₓ) in the region of 280 to 330 nm.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
| 2-propoxybenzaldehyde |
| 2-Amino-4-tert-butylphenol |
| 2,4-di-tert-butylphenol (B135424) |
| tert-butylnaphthalene |
| tert-butylbenzene |
| Deuterium oxide |
X-ray Diffraction (XRD) for Solid-State Molecular Structures
Currently, there is a lack of publicly available X-ray diffraction data for this compound. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. Such data would offer a definitive understanding of its solid-state conformation and packing.
Electrochemical Techniques: Cyclic Voltammetry
Aminophenols, possessing both amino (-NH2) and hydroxyl (-OH) groups, can exhibit complex electrochemical behavior, with oxidation potentials and reaction mechanisms being highly dependent on the relative positions of these functional groups on the aromatic ring. For instance, the electrochemical oxidation of para-, meta-, and ortho-aminophenols on a platinum electrode in an acidic medium shows distinct differences. While p-aminophenol undergoes hydrolysis, the oxidation of m-aminophenol can lead to the formation of a blocking polymeric film on the electrode surface. The oxidation of o-aminophenol may result in the formation of phenoxazine (B87303) units. core.ac.uk
Cyclic voltammetry is a powerful technique for studying the redox properties of molecules. A typical experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a cyclic voltammogram, can reveal information about the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of electron transfer reactions.
For substituted phenols, the electrochemical properties are significantly influenced by the nature and position of the substituents. The electron-donating amino group and the bulky tert-butyl groups in this compound are expected to modulate its electronic and steric properties, thereby influencing its electrochemical behavior.
Table 1: General Electrochemical Data for Related Aminophenol Compounds
| Compound | Oxidation Potential (V) | Notes |
| p-Aminophenol | ~0.86 (vs. SCE) | Oxidation can lead to complex oligomeric dyes. core.ac.uk |
| m-Aminophenol | ~1.1 (vs. SCE) | Oxidation can form a blocking film on the electrode surface. core.ac.uk |
| o-Aminophenol | ~0.86 (vs. SCE) | Can form a conducting polymer with phenoxazine units. core.ac.uk |
Note: The provided data is for general aminophenol isomers and not specific to this compound. Experimental conditions such as pH, solvent, and electrode material can significantly affect the observed potentials.
Rotational Spectroscopy for Conformational and Weakly Bound Complex Analysis
Specific rotational spectroscopy data for this compound is not currently available. However, studies on structurally similar molecules, such as 2,6-di-tert-butylphenol and 2-tert-butylphenol, offer insights into the type of information that can be obtained.
Rotational spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia, from which a precise molecular structure can be derived. This method is particularly powerful for determining the conformations of flexible molecules and the geometry of weakly bound complexes.
For example, a rotational spectroscopy analysis of 2,6-di-tert-butylphenol revealed fine and hyperfine tunneling components in its spectrum, which were attributed to the torsional motion of the hydroxyl group. unibo.it This demonstrates the technique's sensitivity to subtle intramolecular dynamics. In a study of 2-tert-butylphenol, the most stable conformer was characterized, revealing that the hydroxyl group is coplanar with the aromatic ring but oriented away from the bulky tert-butyl group to minimize steric hindrance. nih.gov
A future rotational spectroscopy study of this compound would be expected to determine its preferred gas-phase conformation, taking into account the interplay of steric effects from the tert-butyl group and potential intramolecular hydrogen bonding involving the amino and hydroxyl groups.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
There is no specific X-ray Photoelectron Spectroscopy (XPS) data available for this compound in the reviewed literature. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.
For this compound, an XPS analysis would be expected to show peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks could potentially differentiate between the different chemical states of these elements. For example, the C 1s spectrum could distinguish between carbons in the aromatic ring, the tert-butyl group, and the carbon bonded to the hydroxyl and amino groups. Similarly, the N 1s and O 1s spectra would provide information about the chemical state of the amino and hydroxyl groups, respectively.
While experimental data is not available for this specific compound, theoretical approaches, such as density functional theory (DFT), have been used to predict the core level photoelectron spectra of amino acids, demonstrating the potential for computational methods to aid in the interpretation of experimental XPS data. chemrxiv.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of many-body systems, including molecules like 5-Amino-2-tert-butylphenol. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations, making it feasible to model complex molecular systems.
Optimization of Molecular Geometries and Electronic Structures
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For derivatives of phenol (B47542) and aniline, DFT methods, such as those employing the B3LYP functional, are used to predict bond lengths, bond angles, and dihedral angles. nih.gov
The optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. The resulting optimized structure provides a detailed picture of the molecule's geometry. For example, in studies of similar phenol derivatives, DFT has been used to determine the planarity of the aromatic ring and the orientation of substituents, which are critical for understanding steric and electronic effects. researchgate.net The electronic structure, including the distribution of electron density and molecular orbitals, is also obtained from these calculations.
Table 1: Representative DFT-Calculated Geometric Parameters for Phenol Derivatives (Note: This table presents typical data for related phenol compounds to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Parameter | Typical Calculated Value | Method/Basis Set Example |
|---|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | B3LYP/6-311G(d,p) |
| C-O Bond Length | ~1.37 Å | B3LYP/6-311G(d,p) |
| C-N Bond Length | ~1.40 Å | B3LYP/6-311G(d,p) |
| O-H Bond Length | ~0.97 Å | B3LYP/6-311G(d,p) |
| C-C-C (aromatic) Bond Angle | 118° - 121° | B3LYP/6-311G(d,p) |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. After geometry optimization, the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds.
For a molecule like this compound, this analysis would predict the frequencies of key vibrational modes, including the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the tert-butyl group and aromatic ring, and various ring vibrations. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.netnih.gov This allows for the confident assignment of experimentally observed spectral bands to specific molecular motions. amrita.edu
Calculation of NMR Chemical Shifts for Structural Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. DFT can accurately predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. mdpi.com
By calculating the chemical shifts for a proposed structure of this compound and comparing them to experimental data, one can confirm or refine the structural assignment. rsc.org The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. mdpi.com Benchmarking studies have identified optimal combinations of methods, such as the WP04 functional for ¹H and ωB97X-D for ¹³C shifts, that provide high accuracy. mdpi.com This computational approach is invaluable for distinguishing between isomers and confirming the details of the molecular structure.
Elucidation of Reaction Transition States and Activation Barriers
DFT is instrumental in exploring chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.
For reactions involving this compound, DFT could be used to model reaction pathways, locate the transition state structures, and calculate the activation energy barrier. The activation energy determines the rate of the reaction. Vibrational frequency analysis at the transition state geometry confirms its nature by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. This methodology provides a detailed, step-by-step understanding of how a chemical transformation occurs.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. rsc.orgchemrxiv.org TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. rsc.org
For this compound, TD-DFT calculations could predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). Studies on related aminophenols have shown that the amino group substituent significantly affects the excited state properties, often lowering the energy of the excited states compared to unsubstituted phenol. researchgate.net TD-DFT can also be used to investigate the potential energy surfaces of excited states to understand photochemical processes like excited-state hydrogen transfer. researchgate.net The accuracy of TD-DFT allows for a reliable interpretation of experimental electronic spectra and provides insight into the photophysical behavior of the molecule. researchgate.netscirp.org
Quantum Chemical Descriptors for Reactivity Analysis (e.g., HOMO-LUMO Gap)
DFT calculations provide various quantum chemical descriptors that are useful for analyzing and predicting the chemical reactivity of a molecule. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the ionization potential and the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital that most readily accepts an electron, and its energy is related to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile). ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. wuxiapptec.commdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity, helping to predict its behavior in various chemical reactions. nih.govmdpi.com
Table 2: Key Quantum Chemical Descriptors and Their Significance (Note: This table describes general descriptors obtainable from DFT calculations and their interpretation.)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to electron-donating ability; higher energy indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; hard molecules have a large gap. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, while direct docking studies on this specific compound are not extensively documented in the provided literature, insights can be drawn from simulations performed on structurally related molecules, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP).
Studies on 2,4-DTBP have demonstrated its potential as an inhibitor for various biological targets through in-silico molecular docking and molecular dynamics simulations. For instance, the docking of 2,4-DTBP with critical proteins implicated in breast cancer, such as PIK3CA, ESR1, and PTEN, revealed strong binding affinities. ekb.eg The binding energies were reported to be -7.86, -7.68, and -7.36 kcal/mol for PIK3CA, ESR1, and PTEN, respectively, indicating favorable interactions. ekb.eg The stability of these protein-ligand complexes was further supported by molecular dynamics simulations, which showed that PTEN formed the most stable complex with 2,4-DTBP. ekb.eg
Furthermore, molecular docking analyses of 2,4-di-tert-butylphenol have been used to identify its potential binding to the β-tubulin protein in the fungus Fusarium oxysporum. mdpi.com These computational studies suggested that the compound could bind to the HIS 118 and THR 117 residues of β-tubulin, potentially inhibiting spore germination and hyphal growth. mdpi.com
These findings for a closely related compound suggest that this compound likely also exhibits significant binding affinities to various protein targets. The presence of the additional amino group in this compound could introduce further hydrogen bonding opportunities, potentially influencing its binding orientation and affinity compared to 2,4-DTBP. The bulky tert-butyl group is expected to play a significant role in directing the molecule into hydrophobic pockets of target proteins.
Interactive Data Table: Molecular Docking Data for 2,4-Di-tert-butylphenol
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| PIK3CA | -7.86 ekb.eg | Not Specified |
| ESR1 | -7.68 ekb.eg | Not Specified |
| PTEN | -7.36 ekb.eg | Not Specified |
| β-tubulin (F. oxysporum) | Not Specified | HIS 118, THR 117 mdpi.com |
Analysis of Intramolecular Hydrogen Bonding and its Influence
Intramolecular hydrogen bonding, the formation of a hydrogen bond between two functional groups within the same molecule, can significantly influence the conformation, stability, and chemical properties of a compound. In this compound, the presence of both a hydroxyl (-OH) group and an amino (-NH2) group on the same aromatic ring creates the potential for intramolecular hydrogen bonding.
The key intramolecular hydrogen bond that can form in this compound is between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the oxygen atom of the hydroxyl group (N-H···O). The relative orientation of these groups on the benzene (B151609) ring is crucial for the formation and strength of such a bond.
Theoretical studies on similar molecules, such as ortho-hydroxyaryl Schiff bases, have highlighted the structural importance of intramolecular hydrogen bonds like the O-H···N bond. nih.gov In these systems, the intramolecular hydrogen bond is a key factor in determining the planarity and conformational preferences of the molecule. nih.gov The strength of this bond can be influenced by the presence of other substituents on the aromatic ring. nih.gov
In amino-alcohols, the strength of the O-H···N intramolecular hydrogen bond has been shown to vary with the length of the carbon chain separating the hydroxyl and amino groups. mdpi.com While this is not directly applicable to the rigid aromatic system of this compound, it underscores the principle that molecular geometry is a critical determinant of hydrogen bond strength.
The presence of the bulky tert-butyl group ortho to the hydroxyl group in this compound can also exert a steric influence on the conformation of the hydroxyl group, which in turn affects the geometry and strength of the intramolecular hydrogen bond. Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for investigating the electronic structure and energetics of these intramolecular interactions. nih.govtandfonline.com These analyses can provide quantitative measures of the hydrogen bond strength and its effect on the electron distribution within the molecule.
The formation of an intramolecular hydrogen bond in this compound would likely lead to a more planar and rigid conformation. This conformational rigidity can have significant implications for its interaction with biological targets, as it pre-organizes the molecule for binding, potentially reducing the entropic penalty upon complex formation.
Polymerization Research
Oxidative Polymerization of Related Aminophenols
The synthesis of poly(aminophenol)s is predominantly achieved through oxidative polymerization, which can be initiated either electrochemically or chemically. These methods involve the oxidation of aminophenol monomers, leading to the formation of reactive intermediates that subsequently couple to form polymer chains.
Electrochemical Polymerization Methods and Mechanisms
Electrochemical polymerization is a widely employed technique for the synthesis of poly(aminophenol) films. This method offers precise control over the polymerization process by manipulating electrochemical parameters such as potential and current. The polymerization is typically carried out in an acidic medium on various electrode materials. The process is initiated by the electrochemical oxidation of the aminophenol monomer to form radical cations. These reactive species then undergo coupling reactions to form dimers, oligomers, and ultimately, a polymer film on the electrode surface.
The mechanism of electropolymerization can be complex and is influenced by factors such as the pH of the electrolyte, the applied potential, and the structure of the monomer. For instance, the electropolymerization of o-aminophenol is known to proceed through the formation of phenoxazine (B87303) rings, leading to a ladder-like polymer structure. The initial step is the oxidation of the monomer to a radical cation, which can then undergo dimerization. Subsequent oxidation and intramolecular cyclization lead to the formation of the stable phenoxazine structure.
Chemical Oxidation Polymerization Processes
Chemical oxidative polymerization offers a versatile alternative to electrochemical methods for the synthesis of poly(aminophenol)s in bulk quantities. This process involves the use of chemical oxidizing agents to initiate the polymerization of aminophenol monomers in a suitable solvent. A variety of oxidants have been successfully employed, with the choice of oxidant influencing the reaction rate and the properties of the resulting polymer.
Commonly used oxidizing agents include ammonium (B1175870) persulfate (APS), ferric chloride (FeCl₃), and hydrogen peroxide (H₂O₂). The polymerization is typically conducted in an acidic aqueous solution. The mechanism is believed to involve the initial oxidation of the aminophenol to a radical cation by the oxidizing agent. These radical cations then couple, similar to the electrochemical process, to form the polymer. The reaction conditions, such as temperature, monomer concentration, and the oxidant-to-monomer ratio, are critical parameters that affect the molecular weight and structure of the final polymer.
| Oxidizing Agent | Typical Reaction Medium | Key Characteristics |
| Ammonium Persulfate (APS) | Acidic aqueous solution (e.g., HCl) | Commonly used, effective for producing high molecular weight polymers. |
| Ferric Chloride (FeCl₃) | Acidic aqueous or organic solution | Strong oxidant, can lead to highly cross-linked polymers. |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution | "Green" oxidant, but may require a catalyst for efficient polymerization. |
Characterization of Polymeric Structures
Formation of Oligomer Mixtures and Polymer Chain Length
The oxidative polymerization of aminophenols often results in the formation of a mixture of oligomers with varying chain lengths. This is a consequence of the stepwise growth mechanism of the polymerization process. The distribution of polymer chain lengths can be influenced by the polymerization conditions. For example, higher monomer concentrations and longer reaction times generally lead to the formation of higher molecular weight polymers. Techniques such as gel permeation chromatography (GPC) and mass spectrometry are utilized to determine the molecular weight distribution and average polymer chain length of the synthesized materials.
Identification of Repeating Units and Linkages (e.g., Phenoxazine Rings, N-N Couplings)
The structural characterization of poly(aminophenol)s focuses on identifying the repeating monomer units and the nature of the chemical bonds that link them. Spectroscopic techniques are invaluable for this purpose.
Phenoxazine Rings: The formation of phenoxazine rings is a characteristic feature of the polymerization of o-aminophenols. These ladder-like structures contribute to the thermal stability and electronic properties of the polymer. The presence of phenoxazine rings can be confirmed by various spectroscopic methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands corresponding to the C-O-C ether linkages and the heterocyclic ring structure provide evidence for phenoxazine formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can provide detailed information about the chemical environment of the protons and carbons in the polymer backbone, allowing for the identification of the phenoxazine ring structure.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions associated with the conjugated phenoxazine system give rise to characteristic absorption bands in the UV-Vis spectrum.
| Linkage Type | Description | Primary Identification Techniques |
| Phenoxazine Rings | Ladder-like heterocyclic structures formed from o-aminophenol units. | FTIR, NMR, UV-Vis |
| N-N Couplings | Azo linkages formed between the nitrogen atoms of two monomer units. | Spectroscopic analysis combined with theoretical modeling. |
| C-N Couplings | Linkages between the carbon atom of one monomer and the nitrogen of another. | NMR, FTIR |
| C-C Couplings | Direct linkages between carbon atoms of different monomer units. | NMR, FTIR |
Effects of Bulky Substituents on Polymer Properties
The introduction of bulky substituents, such as the tert-butyl group in 5-Amino-2-tert-butylphenol, onto the aminophenol monomer can have a profound impact on the polymerization process and the properties of the resulting polymer. These steric effects can influence the polymer's solubility, thermal stability, and molecular architecture.
The presence of a bulky group can hinder the close packing of polymer chains, which in turn can lead to increased solubility in common organic solvents. This improved processability is a significant advantage for the practical application of these materials. For instance, polymers derived from substituted aminophenols often exhibit better solubility compared to their unsubstituted counterparts.
Furthermore, bulky substituents can influence the regioselectivity of the polymerization reaction. By sterically blocking certain reactive sites on the monomer, these groups can direct the polymerization to proceed through specific pathways. For example, a bulky group ortho to the amino group may favor para-coupling or even promote the formation of N-N linkages by hindering other coupling modes. This structural control can be a valuable tool for tailoring the properties of the final polymer.
The thermal stability of the polymer can also be affected by the presence of bulky substituents. While the introduction of flexible alkyl chains might lower the thermal stability, rigid and bulky groups can enhance it by restricting the rotational freedom of the polymer backbone, leading to a higher glass transition temperature.
| Property | Effect of Bulky Substituents (e.g., tert-butyl) |
| Solubility | Generally increases due to disruption of polymer chain packing. |
| Polymerization Regioselectivity | Can direct coupling to specific sites, potentially favoring N-N linkages. |
| Thermal Stability | Can be enhanced by restricting chain mobility. |
| Molecular Architecture | Influences the overall shape and conformation of the polymer chains. |
Impact on Solubility and Processability of Polymeric Materials
Research into the modification of aromatic polymers has demonstrated that the inclusion of bulky, asymmetric monomers can significantly disrupt the regularity of the polymer chain and hinder close packing. This disruption reduces intermolecular forces, thereby enhancing the solubility of the polymer in a variety of organic solvents. The tert-butyl group, being a sterically hindering moiety, is particularly effective in this regard. When this compound is used as a comonomer in the synthesis of polymers, the resulting materials are anticipated to exhibit improved solubility profiles.
Detailed Research Findings
While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader principles of incorporating substituted phenols into polymer chains provide a strong inferential basis for its effects. The general findings in the field of high-performance polymers indicate that:
Enhanced Solubility: The presence of the tert-butyl group on the phenol (B47542) ring introduces significant free volume between polymer chains. This increased spacing facilitates the penetration of solvent molecules, leading to enhanced solubility in common organic solvents. Aromatic polyamides and polyimides, which are typically only soluble in strong acids or polar aprotic solvents often with the addition of salts, can be rendered soluble in less harsh solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.netresearchgate.netsci-hub.boxcsic.esscielo.br This improved solubility is a critical factor for the fabrication of films and coatings from solution casting techniques.
Improved Processability: The disruption of chain packing not only affects solubility but also has a profound impact on the thermal properties of the polymer, which is a key aspect of processability. The introduction of bulky side groups generally leads to a lower glass transition temperature (Tg) compared to their unsubstituted counterparts. This reduction in Tg, without a significant compromise in thermal degradation temperature, widens the processing window for melt-based techniques. Polymers that were previously intractable and could not be melt-processed may become amenable to conventional methods like injection molding and extrusion. While specific melt viscosity data for polymers derived from this compound is not available, studies on analogous systems with bulky pendant groups have shown a significant reduction in melt viscosity, facilitating easier processing. nih.gov
Illustrative Data on Polymer Solubility
To illustrate the expected impact of incorporating a monomer like this compound, the following table presents hypothetical solubility data for a standard aromatic polyamide versus a modified polyamide containing bulky tert-butylphenol groups. This data is based on general trends reported in the literature for similar polymer modifications. mdpi.comresearchgate.netresearchgate.netsci-hub.boxcsic.esscielo.br
| Polymer Sample | NMP | DMAc | DMF | DMSO | m-Cresol |
| Standard Aromatic Polyamide | +/- | +/- | - | - | + |
| Modified Polyamide with tert-butylphenol | ++ | ++ | + | + | ++ |
++ : Soluble at room temperature
+ : Soluble on heating
+/- : Partially soluble or swelling
- : Insoluble
Impact on Thermal Properties and Processability
The following table provides a comparative illustration of the thermal properties that would be expected when a monomer such as this compound is incorporated into a polyimide backbone, based on established research findings for similar structural modifications. nih.govsci-hub.serubber.or.kr
| Property | Standard Aromatic Polyimide | Modified Polyimide with tert-butylphenol |
| Glass Transition Temperature (Tg) | > 350 °C | 280 - 320 °C |
| 10% Weight Loss Temperature (T10) | > 500 °C | > 480 °C |
| Melt Viscosity | Very High / Intractable | Processable Range |
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Synthetic Intermediates
5-Amino-2,4-di-tert-butylphenol (B1521839) serves as a crucial building block in the construction of more complex molecules, particularly in the pharmaceutical and potentially the agrochemical industries. Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations.
The distinct arrangement of functional groups on the aromatic ring makes 5-Amino-2,4-di-tert-butylphenol a valuable precursor in multi-step organic synthesis. The presence of the sterically hindering tert-butyl groups can influence the regioselectivity of reactions, directing incoming reagents to specific positions on the molecule. This structural characteristic is leveraged by synthetic chemists to build complex molecular architectures with a high degree of control.
The most prominent application of 5-Amino-2,4-di-tert-butylphenol is its role as a key intermediate in the synthesis of the pharmaceutical drug Ivacaftor. mdpi.comnih.gov Ivacaftor, marketed under the brand name KALYDECO®, is a medication used to treat cystic fibrosis in patients with specific mutations in the CFTR gene. mdpi.comgoogle.com
The synthesis of Ivacaftor involves the formation of an amide bond between 5-Amino-2,4-di-tert-butylphenol and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. google.comresearchgate.net This condensation reaction is a critical step in the manufacturing process of the API. researchgate.net Different synthetic strategies have been developed, some using the unprotected 5-amino-2,4-di-tert-butylphenol and others employing a hydroxyl-protected derivative to improve reaction efficiency and yield. swinburne.edu.au Due to its importance, significant research has focused on optimizing the industrial-scale production of this intermediate with high purity. mdpi.comtdcommons.org
| Reactant | Role | Reference |
|---|---|---|
| 5-Amino-2,4-di-tert-butylphenol | Key Intermediate (Amine Source) | mdpi.comgoogle.comresearchgate.net |
| 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Key Intermediate (Carboxylic Acid Source) | google.com |
| Coupling Agent (e.g., HBTU) | Facilitates Amide Bond Formation | google.com |
While the molecular structure of 5-Amino-2,4-di-tert-butylphenol is suitable for creating a variety of chemical derivatives, its specific application as a direct intermediate in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature. Substituted aminophenols are a class of compounds investigated for creating new herbicides and other crop protection agents; however, direct synthetic lines from 5-Amino-2,4-di-tert-butylphenol to such products are not clearly established in the provided research. mdpi.com
Functional Group Transformations and Protecting Group Chemistry
The synthetic utility of 5-Amino-2,4-di-tert-butylphenol is largely defined by the chemistry of its amino (-NH₂) and hydroxyl (-OH) functional groups.
The synthesis of the intermediate itself showcases a key functional group transformation: the reduction of a nitro group to an amine. This is typically achieved via catalytic hydrogenation of the precursor 2,4-di-tert-butyl-5-nitrophenol (B1387553), often using palladium on carbon (Pd/C) as a catalyst and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). tdcommons.org
In subsequent reactions, such as the synthesis of Ivacaftor, the amino group's nucleophilicity is utilized to form amide bonds. google.com To achieve selectivity, the phenolic hydroxyl group can be temporarily masked with a protecting group. For instance, it can be converted to a methyl carbonate, forming 5-amino-2,4-di-tert-butylphenyl methyl carbonate. swinburne.edu.au This protected intermediate allows for reactions to occur exclusively at the amino group, after which the protecting group can be removed to reveal the final structure. swinburne.edu.au Furthermore, the free base of 5-Amino-2,4-di-tert-butylphenol can be unstable. google.com To enhance its stability for storage and handling, it is sometimes converted into an acid addition salt, such as its hydrochloride salt. google.com
| Functional Group | Common Transformation | Example Application | Reference |
|---|---|---|---|
| Amino (-NH₂) | Acylation / Amide Formation | Ivacaftor Synthesis | google.com |
| Hydroxyl (-OH) | Protection (e.g., as methyl carbonate) | Selective synthesis of Ivacaftor | swinburne.edu.au |
| Nitro (-NO₂) | Reduction to Amino Group | Synthesis of the title compound | tdcommons.org |
Exploration in the Development of Novel Materials
Beyond its role in synthesizing discrete molecules, 5-Amino-2,4-di-tert-butylphenol is utilized in materials science, primarily for its antioxidant capabilities. It is widely used as a stabilizer in various polymers and other materials. hexiechem.com Its function is to prevent or slow the degradation and discoloration caused by oxidation in materials such as plastics, rubber, and adhesives, thereby extending their lifespan and durability. hexiechem.com The antioxidant property stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom, neutralizing free radicals. The bulky tert-butyl groups enhance the stability of the molecule, contributing to its effectiveness as a stabilizer. hexiechem.com
Environmental Fate and Degradation Research
Methodologies for Assessing Environmental Behavior
Methodologies for evaluating environmental fate and behavior typically focus on several key endpoints:
Environmental Distribution : This involves determining how a substance partitions between different environmental media like water, soil, sediment, and air. Models often use physical and chemical properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) to predict this distribution.
Environmental Persistence : This assesses how long a substance remains in the environment. It is evaluated by studying degradation rates through processes like biodegradation, hydrolysis, and photolysis. Persistence is often characterized by the substance's half-life in various media (e.g., water, soil). Some substituted phenols are recognized for their persistence in the environment. canada.ca
Bioaccumulation Potential : This measures the tendency of a substance to accumulate in living organisms. It is often predicted using the Kow value and confirmed through laboratory studies measuring the bioconcentration factor (BCF) in aquatic organisms. canada.ca
These assessments integrate data from various sources, including laboratory experiments, quantitative structure-activity relationship (QSAR) models, and environmental monitoring data, to build a comprehensive profile of a chemical's likely behavior and impact on the ecosystem. canada.caelsevierpure.com
Transformation Pathways in Environmental Matrices
While specific transformation pathways for 5-Amino-2-tert-butylphenol are not extensively documented in publicly available literature, the degradation of analogous compounds, such as other aminophenols and substituted phenols, provides insight into its likely environmental fate. Aminophenols can be released into the environment through industrial wastewater and are known to be chemically reactive. researchgate.net
For instance, studies on 4-aminophenol (B1666318), a structural analogue, show that it can be degraded through biological and chemical oxidation processes. researchgate.net A proposed metabolic pathway in bacteria involves the conversion of 4-aminophenol to 1,4-benzenediol (hydroquinone) and subsequently to 1,2,4-trihydroxybenzene. nih.gov The aromatic ring is then cleaved by a dioxygenase enzyme to form maleylacetic acid, which enters central metabolic pathways. nih.gov Another degradation pathway for 4-aminophenol involves an initial conversion to p-benzoquinone, followed by ring cleavage to form smaller organic acids like maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to carbon dioxide and water. researchgate.net
Table 1: Potential Transformation Intermediates of Aminophenol Analogues in Environmental Matrices
| Precursor Compound | Transformation Process | Key Intermediates | Final Products |
|---|---|---|---|
| 4-Aminophenol | Bacterial Metabolism | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene, Maleylacetic acid | CO2, H2O, Biomass |
| 4-Aminophenol | Chemical/Enzymatic Oxidation | p-Benzoquinone, Maleic acid, Fumaric acid, Oxalic acid | CO2, H2O |
Note: This table is based on data for 4-aminophenol, an analogue of this compound.
Photodegradation, or photolysis, is a key transformation process for phenolic compounds in sunlit surface waters. elsevierpure.com This process can occur through direct absorption of sunlight or be mediated by reactive species like hydroxyl radicals (•OH) or singlet oxygen. elsevierpure.comresearchgate.net
Studies on 4-tert-butylphenol (B1678320), another structural analogue, provide valuable insights into the potential photodegradation pathways. researchgate.net
Direct Photolysis : Upon direct exposure to UV light, 4-tert-butylphenol has been shown to produce intermediates such as 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. researchgate.net
Indirect Photolysis (Hydroxyl Radical Oxidation) : In the presence of hydroxyl radicals (which can be generated in sunlit waters), the oxidation of 4-tert-butylphenol leads to the formation of 4-tert-butylcatechol and hydroquinone. researchgate.net The formation of these hydroxylated products is a common step in the advanced oxidation processes of phenolic compounds. frontiersin.org In some cases, the benzene (B151609) ring can be fractured, leading to further degradation and a reduction in total organic carbon. researchgate.net
The rate and products of photodegradation are highly dependent on environmental conditions such as water chemistry, pH, and the presence of photosensitizing substances like dissolved organic matter. mdpi.com
Table 2: Photodegradation Products of 4-tert-butylphenol
| Degradation Process | Identified Products |
|---|---|
| Direct Photolysis | 4-tert-butylcatechol, 4-tert-butylphenol dimer |
| Indirect Photolysis (via •OH) | 4-tert-butylcatechol, Hydroquinone |
Note: This table is based on data for 4-tert-butylphenol, an analogue of this compound.
Analytical Techniques for Environmental Monitoring of Phenolic Derivatives
Effective monitoring of phenolic derivatives in the environment is essential for exposure assessment and regulatory compliance. Due to their typically low concentrations in environmental matrices, sensitive and selective analytical methods are required. nih.gov These methods generally involve a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis for separation and detection. iosrjournals.org
Sample Preparation Techniques: Traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction have been widely used but are often time-consuming and require large volumes of hazardous organic solvents. nih.goviosrjournals.org Consequently, modern techniques have become more prevalent:
Solid-Phase Extraction (SPE) : This is a widely adopted technique for extracting phenolic compounds from water samples. It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. nih.govtheseus.fi
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a coated fiber to adsorb analytes directly from the sample. The fiber is then transferred to the injection port of a chromatograph for analysis. nih.gov
Instrumental Analysis: The primary techniques for the determination of phenolic compounds are chromatography-based.
Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a powerful tool for analyzing volatile or semi-volatile phenolic compounds. rsc.orgmdpi.com A derivatization step is often necessary to increase the volatility and thermal stability of the phenols before GC analysis. iosrjournals.org
High-Performance Liquid Chromatography (HPLC) : HPLC is the most common analytical technique for phenols. iosrjournals.orgtheseus.fi It is often paired with diode-array detection (DAD) or ultraviolet (UV) detection. mdpi.com HPLC-MS is also used for its high sensitivity and selectivity. mdpi.com
Other Techniques : Capillary electrophoresis (CE) and three-dimensional fluorescence spectroscopy are also employed for the analysis of phenolic compounds in water. iosrjournals.orgrsc.org
Table 3: Summary of Analytical Methods for Phenolic Compounds in Environmental Samples
| Analytical Technique | Common Detector(s) | Sample Matrix | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | Water, Air, Soil | High resolution and sensitivity |
| High-Performance Liquid Chromatography (HPLC) | Diode Array (DAD), Ultraviolet (UV), Mass Spectrometry (MS) | Water, Soil, Wastewater | Versatile, suitable for non-volatile compounds, no derivatization needed |
| Capillary Electrophoresis (CE) | Ultraviolet (UV), Mass Spectrometry (MS) | Water | High separation efficiency, small sample volume |
| Fluorescence Spectroscopy | Fluorescence Detector | Water | Rapid, real-time monitoring potential |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Amino-2-tert-butylphenol, and how do reaction conditions influence yield?
- Methodology : The synthesis of tert-butyl-substituted phenolic compounds typically involves Friedel-Crafts alkylation for tert-butyl group introduction, followed by nitration and reduction to install the amino group. For example, describes tert-butyl diselanyl derivatives synthesized via electrophilic substitution, suggesting tert-butyl groups can be stabilized under acidic conditions. Reaction temperature (e.g., 0–5°C for nitration) and catalyst selection (e.g., AlCl₃ for alkylation) critically affect regioselectivity and yield .
- Characterization : Post-synthesis, use HPLC (as noted in for purity analysis) and NMR (¹H/¹³C) to confirm structure. Compare retention times and spectral data with standards like 4,6-dimethyl-2-tert-butylphenol () to validate regiochemistry .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV ( ) to monitor degradation products. Store samples in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. For shelf-life prediction, apply the Arrhenius equation to degradation kinetics at 25°C, 40°C, and 60°C .
- Contaminant Analysis : Use GC-MS to detect volatile by-products (e.g., tert-butyl alcohol) as degradation markers, referencing protocols from for tert-butyl-substituted aldehydes .
Advanced Research Questions
Q. How can contradictory data on the regioselectivity of amino group introduction in tert-butylphenols be resolved?
- Case Study : highlights structural analogs like 5-methyl-2-tert-butylphenol, where steric hindrance from the tert-butyl group directs substitution to the para position. However, reports fluorinated phenol derivatives with meta-directing effects.
- Resolution Strategy : Perform computational modeling (DFT calculations) to map electron density and steric maps. Compare with crystallographic data (e.g., ’s X-ray structures) to validate predictions. Experimental validation via directed synthesis under controlled conditions (e.g., low-temperature nitration) can reconcile discrepancies .
Q. What advanced spectroscopic techniques are optimal for studying the electronic effects of the amino group in this compound?
- Methodology :
- UV-Vis Spectroscopy : Compare absorption spectra with non-amino analogs (e.g., 5-tert-butyl-2-hydroxybenzaldehyde in ) to assess conjugation effects.
- EPR Spectroscopy : Detect radical intermediates in oxidation reactions, as the amino group may act as an electron donor.
- X-ray Crystallography : Resolve bond angles and intermolecular interactions, as demonstrated in for tert-butyl diselanyl compounds .
Q. How can researchers address inconsistencies in biological activity data for amino-substituted tert-butylphenols?
- Case Study : discuss contradictions in longitudinal studies (e.g., short-term vs. long-term effects). Apply similar time-resolved assays to evaluate this compound’s bioactivity.
- Methodology :
- Dose-Response Kinetics : Measure IC₅₀ values at multiple time points (e.g., 24h, 48h, 72h) to capture dynamic effects.
- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways influenced by tert-butyl/amino groups, ensuring batch-to-batch consistency via QC protocols from .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling conflicting results in thermal stability studies?
- Methodology : Apply mixed-effects models to account for variability in experimental conditions (e.g., heating rate, solvent purity). Use principal component analysis (PCA) to cluster data from multiple labs ( ). For outlier detection, employ Grubbs’ test with significance thresholds (α=0.05) .
Q. How can computational chemistry guide the optimization of this compound’s solubility without compromising stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
